4-amino-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide
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Overview
Description
4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide is an organic compound with the molecular formula C11H14N4O It is a derivative of benzohydrazide and contains a pyrrole ring, which is a five-membered heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with a suitable pyrrole derivative. One common method is the condensation reaction between 4-aminobenzohydrazide and 3,4-dihydro-2H-pyrrole-5-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce amines or hydrazines. Substitution reactions can result in a variety of substituted benzohydrazide derivatives.
Scientific Research Applications
4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyrrole ring and hydrazide group suggests potential interactions with nucleophilic and electrophilic sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzohydrazide: Lacks the pyrrole ring, making it less versatile in certain chemical reactions.
3,4-dihydro-2H-pyrrole-5-carboxaldehyde: Contains the pyrrole ring but lacks the benzohydrazide moiety.
N’-benzylidenebenzohydrazides: Similar structure but with different substituents on the benzohydrazide moiety.
Uniqueness
4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide is unique due to the combination of the pyrrole ring and benzohydrazide moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex compounds.
Properties
IUPAC Name |
4-amino-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-5-3-8(4-6-9)11(16)15-14-10-2-1-7-13-10/h3-6H,1-2,7,12H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJKUJPBDTUGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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